5-Oxaspiro[2.4]heptan-4-one
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Overview
Description
5-Oxaspiro[2.4]heptan-4-one is a cyclic organic compound belonging to the spiro family of compounds. It is also known as spiroketal. This compound is characterized by a seven-membered ring fused with a cyclic ketone group. It is a white, crystalline solid with a molecular formula of C7H10O2 and a molar mass of 126.15 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Oxaspiro[2.4]heptan-4-one involves several steps:
Cyclization Reaction: Dibromoneopentyl glycol is used as the primary raw material. It undergoes a cyclization reaction in the presence of zinc powder to obtain cyclopropyl dimethanol.
Reaction with Thionyl Chloride: Cyclopropyl dimethanol reacts with thionyl chloride to form cyclopropyl dimethanol cyclicsulfite.
Ring-Opening Reaction: The cyclicsulfite undergoes a ring-opening reaction in the presence of cyanide to produce a nitrilo-alcohol compound.
Hydrolysis and Ring-Closing Reaction: The nitrilo-alcohol compound is hydrolyzed under alkaline conditions, followed by a ring-closing reaction under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spiroketals depending on the reagents used.
Scientific Research Applications
5-Oxaspiro[2.4]heptan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antifungal, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.4]heptan-4-one involves its interaction with various molecular targets and pathways. The compound’s spiro structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- 6-Hydroxy-7,7-dicyclopropyl-5-oxaspiro[2.4]heptan-4-one
- 1-Formylcyclobutyl-acetic acid
Comparison: 5-Oxaspiro[2.4]heptan-4-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Biological Activity
5-Oxaspiro[2.4]heptan-4-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H10O2 and is characterized by its spiro structure, which allows it to fit into specific binding sites of enzymes and receptors. This structural feature is crucial for its biological activity, as it can influence interactions with various molecular targets.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C7H10O2 | Contains a carbonyl group; spiro structure |
6-Hydroxy-7,7-dicyclopropyl-5-oxaspiro[2.4]heptan-4-one | C10H14O3 | Features additional cyclopropane units |
1-Methyl-5-oxaspiro[2.4]heptan-6-one | C8H12O2 | Methyl substitution alters reactivity |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, potentially leading to enzyme inhibition or receptor modulation. The compound's spiro structure enhances its binding affinity to specific targets, which can modulate biochemical pathways involved in inflammation and other physiological processes .
Potential Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antifungal Activity : Studies have shown that the compound can inhibit the growth of certain fungal strains.
- Antibacterial Properties : It has demonstrated effectiveness against various bacterial pathogens.
- Antiviral Effects : Preliminary investigations suggest potential antiviral activity, warranting further exploration .
Case Studies
-
Anti-inflammatory Activity : A study assessed the anti-inflammatory effects of this compound using a protein denaturation assay. The results indicated that the compound significantly inhibited protein denaturation, suggesting its potential as an anti-inflammatory agent.
- Methodology : Bovine serum albumin was used as a model protein, with various concentrations of the compound tested.
- Results : The percentage inhibition was calculated using the formula:
% Inhibition=(Abs CAbs C−Abs T)×100where Abs C is the absorbance of control, and Abs T is the absorbance of the tested sample . - Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on HepG2 liver cancer cells. The results indicated notable apoptotic modulation effects at specific concentrations, highlighting its potential in cancer therapeutics.
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds reveal that this compound possesses unique properties that may enhance its biological activity profile:
Compound | Biological Activity |
---|---|
This compound | Antifungal, antibacterial, antiviral |
6-Hydroxy-7,7-dicyclopropyl-5-oxaspiro[2.4]heptan-4-one | Limited antifungal activity; more focused on antibacterial properties |
1-Methyl-5-oxaspiro[2.4]heptan-6-one | Exhibits different reactivity; less explored biologically |
Properties
IUPAC Name |
5-oxaspiro[2.4]heptan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-6(1-2-6)3-4-8-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDLKQZGTPUSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCOC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65652-14-4 |
Source
|
Record name | 5-oxaspiro[2.4]heptan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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